rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine
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Overview
Description
rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine: is a chemical compound with the molecular formula C18H32N2OSi It is known for its unique structure, which includes a pyridinamine group and a cyclohexyl group substituted with a dimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is synthesized through a series of reactions, including hydrogenation and functional group transformations.
Introduction of the Dimethylsilyl Ether: The dimethylsilyl ether group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Coupling with Pyridinamine: The final step involves coupling the cyclohexyl intermediate with pyridinamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed on the pyridinamine group, converting it to a more reduced amine form.
Substitution: The dimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexyl derivatives, reduced amines, and oxidized ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine involves its interaction with specific molecular targets. The pyridinamine group can bind to receptors or enzymes, modulating their activity. The cyclohexyl group provides structural stability, while the dimethylsilyl ether group enhances its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1R,3S,5S)-3-Hydroxy-5-methylcyclohexyl]-3-pyridinamine
- 4-[(1R,3S,5S)-3-Methoxy-5-methylcyclohexyl]-3-pyridinamine
- 4-[(1R,3S,5S)-3-Acetoxy-5-methylcyclohexyl]-3-pyridinamine
Uniqueness
Compared to similar compounds, rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine stands out due to the presence of the dimethylsilyl ether group. This group enhances its chemical stability and lipophilicity, making it more suitable for applications requiring these properties.
Properties
Molecular Formula |
C18H32N2OSi |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-[(1R,3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methylcyclohexyl]pyridin-3-amine |
InChI |
InChI=1S/C18H32N2OSi/c1-13-9-14(16-7-8-20-12-17(16)19)11-15(10-13)21-22(5,6)18(2,3)4/h7-8,12-15H,9-11,19H2,1-6H3/t13-,14+,15-/m0/s1 |
InChI Key |
HNURBQJQUBJECZ-ZNMIVQPWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)N |
Canonical SMILES |
CC1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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